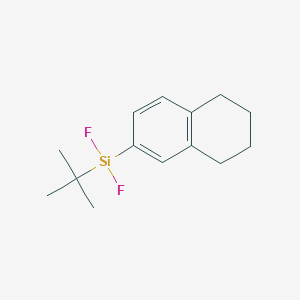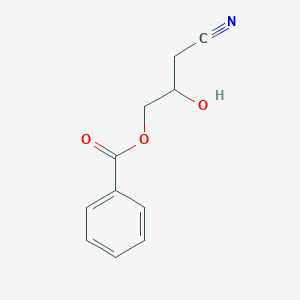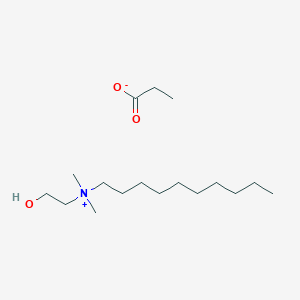
N-(2-Hydroxyethyl)-N,N-dimethyldecan-1-aminium propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxyethyl)-N,N-dimethyldecan-1-aminium propanoate: is a quaternary ammonium compound with a hydroxyl group and a long alkyl chain. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)-N,N-dimethyldecan-1-aminium propanoate typically involves the quaternization of N,N-dimethyldecan-1-amine with 2-chloroethyl propanoate. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or distillation.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. The reactants are fed into the reactor at controlled rates, and the reaction is maintained at optimal temperature and pressure to ensure high yield and purity. The product is then separated and purified using techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The quaternary ammonium group can be reduced to tertiary amine under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like halides or thiols in the presence of a base.
Major Products:
Oxidation: Formation of N-(2-oxoethyl)-N,N-dimethyldecan-1-aminium propanoate.
Reduction: Formation of N-(2-hydroxyethyl)-N,N-dimethyldecan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-Hydroxyethyl)-N,N-dimethyldecan-1-aminium propanoate is used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization processes.
Biology: In biological research, this compound is used as a cationic surfactant to facilitate the delivery of nucleic acids into cells.
Industry: It is used in the formulation of detergents, fabric softeners, and personal care products due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxyethyl)-N,N-dimethyldecan-1-aminium propanoate involves its ability to interact with cell membranes. The long alkyl chain inserts into the lipid bilayer, while the quaternary ammonium group interacts with the polar head groups of the lipids. This disrupts the membrane structure, enhancing the permeability and facilitating the delivery of other molecules into the cell.
Comparación Con Compuestos Similares
- N-(2-Hydroxyethyl)-N,N-dimethyldodecan-1-aminium propanoate
- N-(2-Hydroxyethyl)-N,N-dimethyloctan-1-aminium propanoate
- N-(2-Hydroxyethyl)-N,N-dimethylhexan-1-aminium propanoate
Comparison:
- N-(2-Hydroxyethyl)-N,N-dimethyldecan-1-aminium propanoate has a decyl chain, which provides a balance between hydrophobicity and hydrophilicity, making it an effective surfactant.
- N-(2-Hydroxyethyl)-N,N-dimethyldodecan-1-aminium propanoate has a longer dodecyl chain, which increases its hydrophobicity and may enhance its ability to form micelles.
- N-(2-Hydroxyethyl)-N,N-dimethyloctan-1-aminium propanoate has a shorter octyl chain, which may reduce its surfactant efficiency compared to the decyl derivative.
- N-(2-Hydroxyethyl)-N,N-dimethylhexan-1-aminium propanoate has an even shorter hexyl chain, making it less effective as a surfactant but potentially more soluble in water.
Propiedades
Número CAS |
876516-13-1 |
|---|---|
Fórmula molecular |
C17H37NO3 |
Peso molecular |
303.5 g/mol |
Nombre IUPAC |
decyl-(2-hydroxyethyl)-dimethylazanium;propanoate |
InChI |
InChI=1S/C14H32NO.C3H6O2/c1-4-5-6-7-8-9-10-11-12-15(2,3)13-14-16;1-2-3(4)5/h16H,4-14H2,1-3H3;2H2,1H3,(H,4,5)/q+1;/p-1 |
Clave InChI |
KYQDMNLSJMSYCX-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCC[N+](C)(C)CCO.CCC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


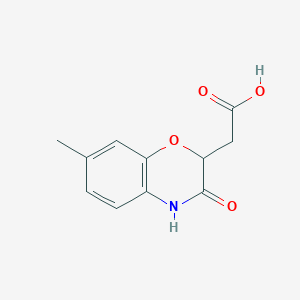
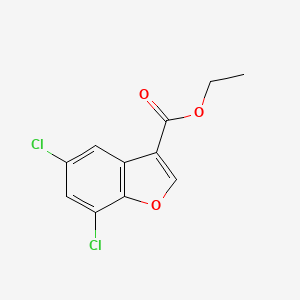
![5-{[4-(Diethylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione](/img/structure/B12602497.png)

![2-Methyl-3-[(methylcarbamoyl)oxy]propanoic acid](/img/structure/B12602507.png)
![1-[2-(4-phenylphenyl)phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12602525.png)
![Methyl 2-[(phenylsulfanyl)methyl]but-2-enoate](/img/structure/B12602532.png)


![N-(4-Oxo-6-phenyl-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12602544.png)
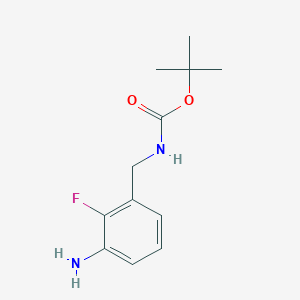
![1-([1,1'-Biphenyl]-2-yl)-6-bromopyrene](/img/structure/B12602579.png)
